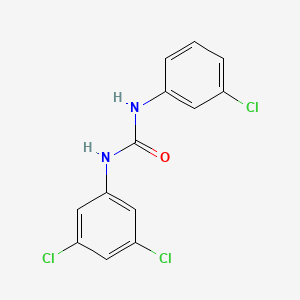

1-(3-Chlorophenyl)-3-(3,5-dichlorophenyl)urea

Description

Significance of Diarylurea Derivatives in Modern Medicinal and Agrochemical Chemistry

Diarylurea derivatives, characterized by a urea (B33335) core flanked by two aromatic rings, represent a "privileged scaffold" in medicinal chemistry and a significant class of compounds in agrochemistry. mdpi.comnih.gov This structural motif is adept at forming hydrogen bonds, with the NH moieties acting as donors and the carbonyl oxygen as an acceptor, enabling it to bind effectively to a variety of biological targets like enzymes and receptors. mdpi.com

In medicinal chemistry, this class of compounds exhibits a wide spectrum of biological activities, including antithrombotic, antimalarial, antibacterial, and anti-inflammatory properties. mdpi.com However, their most prominent role in recent years has been in oncology. mdpi.comnih.gov Several diarylurea derivatives have been successfully developed as multi-kinase inhibitors, targeting signaling pathways crucial for tumor growth and angiogenesis, such as the RAS-RAF-MEK-ERK pathway. researchgate.nettbzmed.ac.ir This has led to the approval of multiple anti-cancer drugs that have become vital in treating various malignancies. mdpi.com

In the agrochemical sector, substituted phenylurea derivatives are utilized as potent herbicides. Their mechanism of action typically involves the inhibition of photosynthesis in weeds by blocking the electron flow in photosystem II.

The versatility and proven efficacy of the diarylurea scaffold ensure its continued importance as a foundational structure for the design and development of new therapeutic and agrochemical agents.

Table 1: Examples of Commercially Significant Diarylurea Derivatives

| Compound Name | Application Area | Primary Mechanism/Use |

|---|---|---|

| Sorafenib | Medicinal (Oncology) | Multi-kinase inhibitor for kidney and liver cancer. mdpi.com |

| Regorafenib | Medicinal (Oncology) | Multi-kinase inhibitor for colorectal and gastrointestinal cancers. mdpi.com |

| Lenvatinib | Medicinal (Oncology) | Multi-kinase inhibitor for thyroid and kidney cancer. researchgate.net |

| Linifanib | Medicinal (Oncology) | Investigational multi-kinase inhibitor for liver cancer. mdpi.com |

| Diuron | Agrochemical | Herbicide that inhibits photosynthesis. |

Historical Development and Evolution of Urea-Containing Scaffolds in Drug Discovery and Design

The journey of urea-containing compounds in chemistry and medicine began with a landmark event: the synthesis of urea by Friedrich Wöhler in 1828, which is widely considered the dawn of modern organic chemistry. However, the therapeutic potential of urea derivatives was not explored until much later.

An early example from the beginning of the 20th century is Barbital, a diethylmalonyl urea, which was used as a hypnotic and sleep aid. mdpi.com A pivotal moment in the history of urea-based drug discovery came with the work of Bayer laboratories in the early 20th century. In an effort to create colorless alternatives to trypan dye-based drugs, researchers replaced certain chemical linkers with urea moieties. This led to the development of Suramin, the first urea-based drug to be approved for clinical use, which became an effective treatment for African sleeping sickness (trypanosomiasis).

The latter half of the 20th century and the beginning of the 21st century saw a surge in the development of more complex urea derivatives. The true potential of the diarylurea scaffold was realized with the advent of targeted cancer therapy. The discovery of Sorafenib, approved in 2005, marked a new era. mdpi.com It was the first diarylurea derivative to successfully target multiple protein kinases involved in cancer progression. researchgate.net The success of Sorafenib catalyzed extensive research, leading to a new generation of diarylurea-based kinase inhibitors, solidifying the scaffold's central role in modern drug design. mdpi.comnih.gov

Research Landscape and Emerging Trends Pertaining to Halogenated Diarylureas

The research landscape for diarylureas is heavily focused on oncology, with a particular emphasis on halogenated derivatives. The success of Sorafenib, which contains chlorine and trifluoromethyl substitutions, spurred extensive investigation into how halogen atoms impact the biological activity of these compounds. nih.gov Halogenation has become a key strategy in the chemical modification and structural optimization of new anti-tumor drug candidates. nih.gov

Current research trends and structure-activity relationship (SAR) studies reveal several key points:

Kinase Inhibition: Halogenated diarylureas are primarily designed as Type II kinase inhibitors, which bind to the inactive conformation of the kinase, often offering greater selectivity compared to inhibitors that compete directly with ATP. mdpi.com They are investigated as inhibitors of a wide range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and RAF kinases. mdpi.comresearchgate.net

Importance of Halogen Type and Position: SAR studies consistently show that the presence, number, and position of halogen substituents on the phenyl rings are critical for activity. Electron-withdrawing groups, such as halogens, are often beneficial for kinase inhibitory activity. nih.gov For instance, research has shown that a 4-chloro-3-(trifluoromethyl)phenyl group can significantly enhance inhibitory effects. nih.gov

Structural Diversity: Researchers are actively synthesizing and screening large libraries of halogenated diarylureas. These efforts involve connecting the core diarylurea structure to various other heterocyclic rings (like pyrazole, pyridine, or quinoxaline) to explore new binding interactions and improve efficacy. nih.gov

New Therapeutic Targets: While oncology remains the primary focus, the potent biological activity of these compounds has led to investigations into other areas. For example, certain fluorinated N,N'-diarylureas have been studied as activators of AMP-activated protein kinase (AMPK), which has relevance for metabolic diseases and colon cancer. nih.gov

The overarching trend is the rational design of new halogenated diarylureas to enhance target specificity, improve potency, and overcome drug resistance, thereby expanding their therapeutic potential. nih.gov

Scope and Objectives of Academic Investigations into 1-(3-Chlorophenyl)-3-(3,5-dichlorophenyl)urea

While extensive academic literature exists for the broader class of halogenated diarylureas, dedicated research focusing specifically on this compound is not prominently documented in publicly available scientific databases. Investigations into this specific molecule would likely be part of a larger study on structure-activity relationships within a series of related compounds.

Based on the established research trends for this chemical class, the scope and objectives of an academic investigation into this compound would typically include:

Synthesis and Characterization: The primary objective would be the chemical synthesis of the compound, likely through the reaction of 3-chlorophenyl isocyanate with 3,5-dichloroaniline (B42879), or a similar standard synthetic route. Subsequent characterization using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis would be performed to confirm its structure and purity.

Biological Screening: The compound would be subjected to a battery of biological assays. Given the prevalence of anti-cancer activity in this class, it would almost certainly be screened for its anti-proliferative effects against a panel of human cancer cell lines. tbzmed.ac.irnih.gov

Mechanism of Action Studies: If significant anti-proliferative activity is found, further studies would aim to elucidate its mechanism of action. A primary hypothesis would be kinase inhibition. Therefore, enzymatic assays would be conducted to determine its inhibitory concentration (IC50) against key cancer-related kinases, such as VEGFR, PDGFR, and various RAF kinases. researchgate.nettbzmed.ac.ir

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(3,5-dichlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3N2O/c14-8-2-1-3-11(5-8)17-13(19)18-12-6-9(15)4-10(16)7-12/h1-7H,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJONGPAVVFRIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Chlorophenyl 3 3,5 Dichlorophenyl Urea

Established Synthetic Routes for Diarylurea Formation

The creation of the urea (B33335) linkage (-NH-CO-NH-) between two aryl moieties is the cornerstone of synthesizing 1-(3-Chlorophenyl)-3-(3,5-dichlorophenyl)urea and its analogs. The primary methods involve direct reactions of isocyanates with amines or the use of coupling agents.

Nucleophilic Addition-Elimination Reactions Utilizing Isocyanates and Amines

The most direct and widely employed method for synthesizing this compound is the reaction between an appropriately substituted phenyl isocyanate and a phenylamine. nih.govasianpubs.org Specifically, this involves the nucleophilic addition of 3-chloroaniline (B41212) to 3,5-dichlorophenyl isocyanate.

The reaction proceeds by the attack of the nucleophilic nitrogen atom of the amine onto the electrophilic carbonyl carbon of the isocyanate. This forms a tetrahedral intermediate which then collapses to the stable urea product. This method is often high-yielding and can be performed under mild conditions, typically at ambient temperature in an inert solvent like dichloromethane (B109758). nih.govnih.gov For instance, a validated protocol describes the portion-wise addition of 3,5-dichlorophenyl isocyanate to a stirring solution of 3,5-dichloroaniline (B42879) in dichloromethane under a nitrogen atmosphere, yielding the symmetrical 1,3-bis(3,5-dichlorophenyl)urea (B1682623) in 82% yield after 19 hours at ambient temperature. nih.govnih.gov A similar approach reacting 3,5-dichlorophenyl isocyanate with 3-chloroaniline would produce the target compound, this compound.

Table 1: Example of Isocyanate-Amine Reaction for Diarylurea Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-dichlorophenyl isocyanate | 3,5-dichloroaniline | Dichloromethane | Ambient temp, 19h, N₂ | 1,3-bis(3,5-dichlorophenyl)urea | 82% | nih.govnih.gov |

Alternative Coupling Strategies for Urea Bond Formation

While the isocyanate-amine route is prevalent, concerns over the handling of toxic isocyanates or the need for isocyanate surrogates have led to the development of alternative strategies.

One common alternative involves the use of phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI). nih.govchemicalbook.com In a CDI-mediated coupling, an amine is first reacted with CDI to form a carbamoylimidazole intermediate. This activated intermediate then reacts with a second amine to form the unsymmetrical urea. nih.gov This method avoids the direct use of isocyanates and offers a safer reaction profile.

Another approach is the palladium-catalyzed decarbonylative C–N coupling, which can transform arylcarbamoyl chlorides into ureas. researchgate.net Additionally, 3-substituted dioxazolones can serve as precursors to generate isocyanate intermediates in situ under mild heating, which then react with amines to form unsymmetrical ureas, avoiding the isolation of the isocyanate. researchgate.net These methods provide valuable alternatives for constructing the diarylurea core structure.

Exploration of Synthetic Optimization Parameters

Optimizing the synthesis of diarylureas involves fine-tuning various reaction parameters to maximize yield, purity, and efficiency while minimizing reaction times and side products. Key parameters include:

Solvent: The choice of solvent is crucial. Aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used to prevent side reactions with the isocyanate. nih.govchemicalbook.com

Temperature: Most isocyanate-amine reactions proceed efficiently at room temperature. nih.govnih.gov However, in some coupling strategies, elevated temperatures may be necessary to drive the reaction to completion. chemicalbook.com

Catalysts: While the direct reaction of isocyanates and amines often requires no catalyst, alternative methods may employ catalysts. For example, palladium complexes are used in decarbonylative coupling, and molecular sieves have been used in triphosgene-mediated syntheses. chemicalbook.comresearchgate.net

Stoichiometry and Order of Addition: Precise control over the molar ratios of reactants is essential to prevent the formation of symmetrical urea byproducts, especially when synthesizing unsymmetrical ureas. The slow, portion-wise addition of one reactant to the other is a common strategy to maintain desired stoichiometry throughout the reaction. nih.gov

Derivatization Strategies and Analog Synthesis for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, medicinal chemists synthesize a variety of analogs by modifying its structure. nih.gov The diarylurea scaffold is considered a "privileged" structure due to its drug-like characteristics and optimal dimensions for interacting with biological targets. nih.gov

Rational Design of Substituted Aromatic Moieties

The rational design of analogs often focuses on altering the substitution patterns on the two phenyl rings. nih.govrsc.org SAR studies have shown that introducing different electron-withdrawing or electron-donating groups, such as halogens, methyl, or methoxy (B1213986) groups, can significantly influence the biological activity of the compound. nih.govnih.gov

For example, in the design of selective cyclooxygenase-2 (COX-2) inhibitors, a series of 1,3-diarylurea derivatives were synthesized with a methylsulfonyl group on one phenyl ring and various substituents (fluoro, chloro, methyl, methoxy) on the other. nih.gov This systematic modification allows for the mapping of how different functional groups in specific positions impact the molecule's interaction with its target. The synthesis of these analogs typically follows the standard isocyanate-amine reaction, using a diverse library of substituted anilines and phenyl isocyanates. asianpubs.orgnih.gov

Table 2: Examples of Substituted Diarylurea Analogs for SAR Studies

| N-1 Phenyl Ring | N-3 Phenyl Ring | Linker | Rationale | Reference |

|---|---|---|---|---|

| 4-Methylsulfonylphenyl | 4-Fluorophenyl | Urea | COX-2 Inhibition | nih.gov |

| 4-Methylsulfonylphenyl | 4-Chlorophenyl | Urea | COX-2 Inhibition | nih.gov |

| 4-Methylsulfonylphenyl | 4-Methoxyphenyl | Urea | COX-2 Inhibition | nih.gov |

Introduction of Heterocyclic and Aliphatic Scaffolds

Beyond simple aromatic substitutions, derivatization strategies also involve replacing one of the phenyl rings with heterocyclic or aliphatic systems. nih.govmdpi.com The introduction of nitrogen-containing heterocycles like pyridine, pyrazole, or quinoxaline (B1680401) can introduce new hydrogen bonding opportunities and alter the molecule's polarity and solubility, which can be beneficial for its pharmacokinetic properties. nih.govnih.gov For instance, pyrazole-containing diarylureas have been synthesized and investigated for their anti-tumor activity. nih.gov

Similarly, introducing aliphatic scaffolds, such as adamantane, can increase the lipophilicity and steric bulk of the molecule. mdpi.com These modifications aim to explore new binding modes or improve selectivity for a biological target. The synthesis of these more complex analogs often requires multi-step sequences to prepare the necessary heterocyclic or aliphatic amine precursors before the final urea-forming coupling step. mdpi.commdpi.com

Advanced Spectroscopic and Structural Characterization of 1 3 Chlorophenyl 3 3,5 Dichlorophenyl Urea in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei in a magnetic field, a detailed picture of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

In a ¹H-NMR spectrum of 1-(3-Chlorophenyl)-3-(3,5-dichlorophenyl)urea, distinct signals would be expected for the aromatic protons and the N-H protons of the urea (B33335) linkage. The protons on the 3-chlorophenyl ring would exhibit a complex splitting pattern due to their meta and ortho coupling interactions. Similarly, the protons on the 3,5-dichlorophenyl ring would show a characteristic pattern. The two N-H protons would likely appear as two separate broad singlets, and their chemical shifts could be sensitive to the solvent and concentration.

Expected ¹H-NMR Data

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic H (3-chlorophenyl) | 7.0 - 7.5 | Multiplet |

| Aromatic H (3,5-dichlorophenyl) | 7.2 - 7.6 | Multiplet |

| N-H (urea) | 8.0 - 9.5 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the urea group is typically found significantly downfield. The aromatic carbons would appear in the characteristic region for sp²-hybridized carbons, with the carbons bonded to chlorine atoms showing shifts influenced by the electronegativity of the halogen.

Expected ¹³C-NMR Data

| Carbon | Expected Chemical Shift (ppm) |

| C=O (urea) | 150 - 155 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-H | 115 - 130 |

Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a synthesized compound and assessing its purity.

High-Resolution Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) would be employed to determine the precise molecular mass of this compound. The expected monoisotopic mass would be calculated, and the characteristic isotopic pattern resulting from the three chlorine atoms (³⁵Cl and ³⁷Cl isotopes) would provide definitive confirmation of the elemental composition.

Expected HRMS-ESI Data

| Ion | Calculated m/z |

| [M+H]⁺ | 314.9853 |

| [M+Na]⁺ | 336.9673 |

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C=O groups of the urea linkage, as well as bands corresponding to the aromatic C-H and C-C bonds, and the C-Cl bonds. The position and shape of the N-H and C=O stretching bands can also provide insights into intermolecular hydrogen bonding within the solid-state structure of the compound.

Expected IR Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Urea) | 1630 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-Cl Stretch | 600 - 800 |

Raman Spectroscopy (as applicable to related diarylureas)

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering insights into its chemical structure and conformation. While specific Raman data for this compound is not extensively detailed in publicly available literature, the analysis of related diarylureas provides a strong precedent for its application.

In the study of diarylureas, Raman spectroscopy is particularly useful for identifying characteristic vibrational bands associated with the urea linkage and the aromatic rings. Key vibrational modes that would be expected and analyzed for this compound include:

Urea C=O Stretching: A prominent band typically observed in the region of 1630-1680 cm⁻¹, indicative of the carbonyl group in the urea moiety.

N-H Bending and C-N Stretching: These vibrations, often coupled, appear in the 1500-1600 cm⁻¹ region and are characteristic of the urea structure.

Aromatic C-C Stretching: Multiple bands in the 1400-1600 cm⁻¹ range arise from the vibrations of the phenyl rings.

C-Cl Stretching: The presence of chlorine substituents on the phenyl rings would give rise to characteristic stretching vibrations, typically in the lower frequency region of the spectrum.

Ring Breathing Modes: The entire aromatic ring can expand and contract in a "breathing" motion, which gives a characteristic Raman signal. The position of this mode can be sensitive to the substitution pattern on the ring.

High-pressure Raman spectroscopy studies on similar molecules, such as 1,3-diphenylurea, have demonstrated that intermolecular interactions and molecular conformation can be clearly distinguished. researchgate.net For instance, changes in the Raman spectra under pressure can indicate phase transitions and alterations in the hydrogen-bonding network, which is a key feature of the supramolecular structure of diarylureas. researchgate.net

Table 1: Expected Characteristic Raman Bands for Diarylureas

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretching | 3200-3400 |

| Aromatic C-H Stretching | 3000-3100 |

| Urea C=O Stretching | 1630-1680 |

| N-H Bending / C-N Stretching | 1500-1600 |

| Aromatic C-C Stretching | 1400-1600 |

| Symmetric C-N Stretching | ~1000 |

| C-Cl Stretching | 600-800 |

X-ray Crystallography for Solid-State Structural Analysis and Conformation Determination

Typically, the central urea fragment in diarylureas is planar, and the molecules are often linked into chains or tapes by intermolecular N-H···O=C hydrogen bonds. The conformation of the molecule is defined by the torsion angles between the phenyl rings and the central urea plane. In many diarylureas, an anti-anti conformation is preferred, where the two N-H bonds are on opposite sides of the C=O bond, and the two aryl groups are also on opposite sides.

The crystal structure of 1-(2-chlorobenzyl)-3-(3,5-dichlorophenyl)urea, for example, would provide a model for the expected intramolecular and intermolecular interactions in this compound, including the role of the chlorine substituents in directing the crystal packing.

Table 2: Representative Crystallographic Data for a Related Diarylurea

| Parameter | Example Value (for a related compound) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.904(2) |

| b (Å) | 4.6173(3) |

| c (Å) | 11.6906(13) |

| β (°) | 96.895(9) |

| Volume (ų) | 1281.0(2) |

| Z | 4 |

Data presented for illustrative purposes based on a similar diarylurea structure. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₃H₉Cl₃N₂O. The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen.

The validation process involves combusting a small, precisely weighed sample of the compound. The resulting combustion products (CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. The percentage of chlorine is typically determined by other methods, such as titration after combustion.

Table 3: Theoretical Elemental Composition of this compound (C₁₃H₉Cl₃N₂O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 13 | 156.143 | 49.19% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 2.86% |

| Chlorine (Cl) | 35.453 | 3 | 106.359 | 33.50% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 8.82% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 5.04% |

| Total | 315.587 | 100.00% |

Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values would serve to validate the empirical formula of this compound.

Biological Activities and Mechanistic Studies of 1 3 Chlorophenyl 3 3,5 Dichlorophenyl Urea in Preclinical Models

Anticancer Research Applications

1,3-bis(3,5-dichlorophenyl)urea (B1682623), also known as COH-SR4, has emerged as a compound of interest in preclinical cancer research. Studies have demonstrated its potential to inhibit tumor progression through various mechanisms, which are being investigated in a range of cancer models.

COH-SR4 has demonstrated significant anti-proliferative effects across multiple cancer cell lines. In studies involving a National Cancer Institute (NCI) panel of 60 cancer cell lines, the compound showed notable activity against lung cancer cells. nih.gov Subsequent investigations confirmed its efficacy in a selection of lung cancer cell lines, with specific IC50 values determined after 48 hours of treatment. nih.gov The compound effectively inhibited the survival and clonogenic potential of these cells. nih.gov

Research on melanoma has also shown that treatment with COH-SR4 decreases the survival and inhibits the colony-forming potential of melanoma cells in vitro. nih.gov Furthermore, early research indicated that the compound possesses promising anti-cancer activity against human leukemia cells. nih.gov

| Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|

| H1417 | Lung Cancer | 1.2 ± 0.2 |

| H1618 | Lung Cancer | 1.5 ± 0.2 |

| H358 | Lung Cancer | 2.1 ± 0.2 |

| H520 | Lung Cancer | 2.4 ± 0.3 |

COH-SR4 induces cancer cell death primarily through apoptosis and by causing cell cycle arrest. In lung cancer cells, treatment with the compound was shown to induce apoptosis, as confirmed by TUNEL assays. nih.gov This apoptotic induction is supported by observations of increased PARP cleavage, a hallmark of apoptosis, in tumor lysates from xenograft models. nih.govhoustonmethodist.org The compound also affects the balance of pro- and anti-apoptotic proteins, causing an increase in Bax and a decrease in Bcl2 levels. nih.gov

The compound's impact on the cell cycle varies by cancer type. In lung cancer cell lines, COH-SR4 treatment leads to cell cycle arrest in the G0/G1 phase. nih.gov This is accompanied by the inhibition of cell cycle regulatory proteins such as CDK2, CDK4, cyclin A, cyclin B1, and cyclin E1. nih.gov Conversely, in melanoma cells, COH-SR4 treatment results in a G2/M phase cell cycle arrest. nih.govhoustonmethodist.org

| Cancer Type | Phase of Cell Cycle Arrest | Associated Protein Modulation |

|---|---|---|

| Lung Cancer | G0/G1 | Inhibition of CDK2, CDK4, Cyclin A, Cyclin B1, Cyclin E1. nih.gov |

| Melanoma | G2/M | Decreased CDK4 and Cyclin B1. nih.govhoustonmethodist.org |

A key mechanism of COH-SR4's action is its ability to modulate critical intracellular signaling pathways that govern cell survival and proliferation. A prominent target is the AMP-activated protein kinase (AMPK) pathway. In both lung cancer and melanoma models, COH-SR4 treatment leads to the activation of AMPK. nih.govnih.gov The cytotoxic effects of the compound in lung cancer cells were partially reversed when AMPK was knocked down, highlighting the importance of this pathway to its mechanism of action. nih.gov

COH-SR4 also inhibits the PI3K/Akt signaling pathway, a crucial cascade for cell survival. Treatment with the compound leads to a decrease in the levels of phosphorylated Akt (pAkt). nih.govnih.gov Downstream of Akt, the levels of phosphorylated P70S6K, part of the mTOR pathway, were also observed to decrease following treatment. nih.gov

While the primary mechanism appears to be the modulation of signaling pathways like AMPK and Akt, the broader kinase inhibition profile of COH-SR4 is still under investigation. Its impact on the PI3K/Akt and mTOR pathways suggests an indirect effect on multiple downstream kinases. nih.gov The observed decrease in angiogenesis marker CD31 in tumor xenografts suggests a potential, though not directly confirmed, interaction with pathways involving vascular endothelial growth factor receptors (VEGFR). nih.gov

COH-SR4 has been shown to inhibit the activity of Glutathione S-transferase (GST). nih.govnih.gov GSTs are enzymes involved in the detoxification of xenobiotics and play a role in therapeutic resistance. nih.gov The inhibition of GST activity by COH-SR4 was observed in studies on both lung cancer and melanoma. nih.govnih.govhoustonmethodist.org This action is particularly relevant in tumors that exhibit high levels of GST, which can contribute to their resistance to standard chemotherapies. nih.gov

The activation of AMPK, a critical sensor of cellular energy status, by COH-SR4 strongly suggests that the compound disrupts the energy balance of cancer cells. nih.gov In tumors, the activation of AMPK is often suppressed despite high AMP levels, allowing for unchecked proliferation. nih.gov By activating AMPK, COH-SR4 may counter this suppression. nih.gov The activation of AMPK is typically a response to an increased AMP/ATP ratio, indicating an impairment of ATP production, which is consistent with interference in mitochondrial metabolism. nih.gov

Angiogenesis Modulation and Associated Molecular Markers

Preclinical research into the broader class of dichlorophenyl urea (B33335) compounds suggests potential for angiogenesis modulation, a critical process in tumor growth and metastasis. While direct studies on 1-(3-Chlorophenyl)-3-(3,5-dichlorophenyl)urea are not extensively documented in publicly available literature, research on the closely related compound, 1,3-bis(3,5-dichlorophenyl)urea, reveals significant anti-angiogenic effects. In animal models of lung and melanoma cancers, treatment with this related compound led to a notable decrease in tumor blood vessel density.

A key molecular marker for angiogenesis, CD31 (also known as Platelet Endothelial Cell Adhesion Molecule-1 or PECAM-1), was observed to be downregulated in tumor tissues following treatment with 1,3-bis(3,5-dichlorophenyl)urea. This reduction in CD31 expression provides histopathological evidence of the compound's ability to inhibit the formation of new blood vessels within the tumor microenvironment. Further molecular analysis of treated tumors indicated an increase in the phosphorylation of AMP-activated protein kinase (AMPK) and a decrease in the phosphorylation of Akt, key components of signaling pathways that can influence angiogenesis.

Antimicrobial Research Applications

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The antibacterial potential of urea derivatives, including those with dichlorophenyl moieties, has been an area of active investigation. While specific data for this compound is limited, a study on a series of aryl urea agents demonstrated that compounds possessing a 3,5-dichlorophenyl group exhibited inhibitory activity against the Gram-positive bacterium Staphylococcus aureus. uea.ac.uk

Furthermore, certain aryl urea derivatives containing the 3,5-dichloro-phenyl group have shown activity against Gram-negative bacteria, including a multidrug-resistant strain of Escherichia coli and a carbapenemase-producing strain of Klebsiella pneumoniae. uea.ac.uk For instance, the compound 1-(2-(2-aminoethyl)phenyl)-3-(3,5-dichlorophenyl)urea, which shares the 3,5-dichlorophenyl group with the subject compound, was reported to have a Minimum Inhibitory Concentration (MIC) of 50 μM against a multidrug-resistant E. coli strain. uea.ac.uk The activity of these compounds is often attributed to the combination of the substituted phenyl groups. uea.ac.uk

Table 1: Antibacterial Activity of a Related Aryl Urea Compound

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| 1-(2-(2-aminoethyl)phenyl)-3-(3,5-dichlorophenyl)urea | Multidrug-resistant E. coli | 50 |

| 1-(2-(2-aminoethyl)phenyl)-3-(3,5-dichlorophenyl)urea | Klebsiella pneumoniae 16 (carbapenemase-producing) | 50 |

| 1-(2-(2-aminoethyl)phenyl)-3-(3,5-dichlorophenyl)urea | Staphylococcus aureus | ≤ 50 |

Data from a study on aryl urea agents. uea.ac.uk

Potential Mechanisms of Action (e.g., lipoprotein synthesis inhibition, MenG inhibition)

The precise mechanisms of antibacterial action for this compound have not been elucidated in available scientific literature. Research on other novel urea derivatives has explored their potential to interfere with essential bacterial processes. For example, molecular docking studies on some antimicrobial urea compounds have suggested that they may act by binding to penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. nih.gov However, there is no specific information linking this compound to the inhibition of lipoprotein synthesis or MenG (menaquinone biosynthesis protein G).

Antifungal Activity

The antifungal properties of this compound have not been specifically reported. However, the broader class of urea derivatives has been investigated for antifungal activity. In one study, a series of newly synthesized urea derivatives were screened against the fungal pathogens Candida albicans and Cryptococcus neoformans, although the specific compound of interest was not included in this particular study. nih.gov Another area of research has focused on the use of urea in topical formulations to enhance the efficacy of antifungal treatments for onychomycosis, a fungal infection of the nails. nih.gov This is attributed to the keratolytic properties of urea, which improves the penetration of antifungal agents. nih.gov

Antiparasitic and Antimalarial Research Applications

Insect Growth Regulation (IGR) Studies

There is no specific information available in the scientific literature regarding the insect growth regulation (IGR) properties of this compound. However, the phenylurea class of compounds has historically included molecules with IGR activity. For instance, 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)urea (B1203353) is a known, albeit now largely obsolete, insect growth regulator. herts.ac.uk These compounds typically act by inhibiting chitin (B13524) synthesis, a crucial component of the insect exoskeleton, thereby disrupting the molting process.

General Enzyme Inhibition Studies (e.g., Urease, PMM2 enzyme, FMDV 3Dpol)

The direct inhibitory effects of this compound on specific enzymes such as urease, phosphomannomutase 2 (PMM2), and Foot-and-Mouth Disease Virus (FMDV) RNA-dependent RNA polymerase (3Dpol) are not extensively detailed in current literature. However, the broader class of urea and diarylurea derivatives has been investigated for various enzyme inhibition activities.

Urease, a nickel-containing metalloenzyme, is a known target for inhibition in the treatment of infections caused by bacteria like Helicobacter pylori. core.ac.uk While specific data for this compound is unavailable, other urea and thiourea (B124793) derivatives have demonstrated potent urease inhibitory activity. core.ac.uk These studies suggest that the urea scaffold can be a valuable pharmacophore for designing enzyme inhibitors.

Similarly, the FMDV 3Dpol is a critical enzyme for viral replication and a key target for antiviral drug development. plos.orgnih.gov Research has identified various non-nucleoside inhibitors that can block the enzyme's active site or bind to allosteric pockets, thereby preventing viral RNA synthesis. plos.orgnih.govplos.org Although this compound has not been specifically named in these studies, the exploration of small molecules as FMDV 3Dpol inhibitors is an active area of research. semanticscholar.org

Mutations in the PMM2 gene lead to a congenital disorder of glycosylation, and strategies to address the resulting enzyme deficiency are being explored. nih.gov These strategies include the use of enzyme inhibitors or repurposed drugs to modulate related metabolic pathways, though specific studies involving this compound have not been reported. nih.gov

Investigation of Broader Cellular and Molecular Biological Processes

While specific studies on the broader cellular effects of this compound are limited, research on the closely related compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) provides significant insight into the potential biological activities of this chemical class. nih.govnih.gov COH-SR4 has been investigated for its anti-cancer properties, particularly in melanoma. nih.gov

In preclinical melanoma models, COH-SR4 demonstrated the ability to decrease cell survival and inhibit the clonogenic potential of cancer cells. nih.govnih.gov Mechanistic studies revealed that the compound induces apoptosis (programmed cell death) and causes cell cycle arrest in the G2/M phase. nih.govnih.gov

Further investigation into the molecular pathways affected by COH-SR4 in resected tumor lysates identified several key changes:

Induction of Apoptosis: Increased cleavage of PARP and elevated levels of the pro-apoptotic protein Bim. nih.gov

Cell Cycle Regulation: Decreased levels of CDK4 and Cyclin B1, proteins essential for cell cycle progression. nih.gov

Signaling Pathways: Inhibition of the pro-survival pAkt pathway and an increase in phosphorylated AMPK (pAMPK), indicating metabolic stress. nih.gov

Cell Structure and Angiogenesis: Reduced levels of the mesenchymal marker vimentin (B1176767) and the extracellular matrix protein fibronectin. Histopathological analysis also showed decreased blood vessels and lower levels of the angiogenesis marker CD31. nih.gov

These findings suggest that dichlorophenyl urea compounds can target multiple critical nodes of cancer signaling, representing a potential scaffold for the development of novel anti-cancer therapies. nih.gov

The table below summarizes the observed effects of the related compound COH-SR4 on various cellular and molecular targets in melanoma models.

| Biological Process | Target/Marker | Observed Effect | Reference |

| Apoptosis | PARP Cleavage | Increased | nih.gov |

| Bim | Increased | nih.gov | |

| Cell Cycle | Cell Phase | G2/M Arrest | nih.govnih.gov |

| CDK4 | Decreased | nih.gov | |

| Cyclin B1 | Decreased | nih.gov | |

| Cell Signaling | pAkt | Decreased | nih.gov |

| pAMPK | Increased | nih.gov | |

| Angiogenesis | CD31 | Decreased | nih.gov |

| Cell Proliferation | Ki67 | Decreased | nih.gov |

| Cell Structure | Vimentin | Decreased | nih.gov |

| Fibronectin | Decreased | nih.gov |

Structure Activity Relationship Sar Elucidation of 1 3 Chlorophenyl 3 3,5 Dichlorophenyl Urea and Its Analogs

Influence of Aromatic Substituents on Biological Potency and Selectivity

The biological profile of 1-(3-Chlorophenyl)-3-(3,5-dichlorophenyl)urea and its analogs is critically dependent on the substituents attached to the phenyl rings. The type, number, and placement of these groups can dramatically alter the compound's interaction with biological targets, thereby affecting its efficacy and selectivity.

Effects of Halogenation Pattern and Position on Biological Activity

Halogen atoms, particularly chlorine, are prominent features in the structure of this compound and play a crucial role in defining its biological activity. The number and position of these halogen substituents on both aromatic rings are key determinants of potency.

To illustrate the impact of halogenation patterns, the following table presents the biological activities of a series of chlorinated diaryl urea (B33335) analogs against a cancer cell line.

| Compound | Substitution Pattern | IC50 (µM) on H1417 Lung Cancer Cells nih.gov |

|---|---|---|

| Analog A | 1,3-bis(3,5-dichlorophenyl)urea (B1682623) | 1.2 ± 0.2 |

| Analog B | 1-(4-chlorophenyl)-3-(phenyl)urea | Inactive |

| Analog C | 1,3-diphenylurea | Inactive |

Role of Electron-Withdrawing and Lipophilic Groups

The chlorine atoms on this compound function as both electron-withdrawing and lipophilic groups, both of which are critical for its biological activity. Electron-withdrawing groups can influence the acidity of the N-H protons of the urea moiety, which in turn affects their hydrogen bonding capabilities. nih.gov

Studies on other series of diaryl ureas have shown that the introduction of electron-withdrawing substituents on the aromatic rings generally leads to an increase in activity. mdpi.com This is consistent with the observation that highly chlorinated analogs, such as this compound, often exhibit potent biological effects. The trifluoromethyl group, another potent electron-withdrawing and lipophilic substituent, has also been shown to enhance the activity of diaryl ureas. nih.gov

The following table demonstrates the effect of different electron-withdrawing groups on the inhibitory activity of a series of diaryl urea analogs against a specific enzyme.

| Compound Analog | Substituent (R) | Enzyme Inhibitory Activity (IC50, nM) |

|---|---|---|

| 1 | -H | 500 |

| 2 | 4-Cl | 150 |

| 3 | 3,5-di-Cl | 50 |

| 4 | 4-CF3 | 80 |

Impact of Positional Isomerism on Target Binding and Efficacy

The specific placement of the chlorine atoms on the phenyl rings, or positional isomerism, has a profound impact on the molecule's three-dimensional shape and its ability to fit into the binding site of a biological target. The 3-chloro and 3,5-dichloro substitution pattern of the target compound is distinct from other possible isomers, such as those with chlorine atoms at the 2- or 4-positions.

Different positional isomers can exhibit vastly different biological activities. For instance, in some series of diaryl ureas, a para-substitution is preferred for optimal activity, while in others, ortho or meta substitutions are more favorable. nih.govpharmacy180.com The specific geometry and electronic distribution dictated by the 3- and 3,5- positions in this compound are likely crucial for its specific interactions with its biological target(s).

Contribution of the Central Urea Moiety to Intermolecular Interactions

The central urea group (-NH-CO-NH-) is a cornerstone of the structure of this compound and is fundamental to its biological activity. This moiety's ability to form strong and directional hydrogen bonds is a key factor in its interaction with protein active sites.

Importance of Hydrogen Bonding Capability with Protein Active Sites

The urea moiety possesses both hydrogen bond donor (the N-H groups) and hydrogen bond acceptor (the carbonyl oxygen) capabilities. This allows it to form multiple, stable hydrogen bonds with amino acid residues in the active site of a protein. harvard.edu These interactions are critical for the high-affinity binding of diaryl ureas to their targets.

The two N-H groups can donate hydrogen bonds to backbone carbonyls or acidic amino acid side chains (e.g., aspartate, glutamate), while the carbonyl oxygen can accept a hydrogen bond from residues such as lysine (B10760008) or arginine. This bidentate hydrogen bonding capacity is a hallmark of the urea functional group and is a primary reason for its prevalence in medicinal chemistry. The strength of these hydrogen bonds can be modulated by the electronic effects of the substituents on the aryl rings.

Conformational Flexibility and its Implications for Ligand-Receptor Fit

While the urea group itself is relatively rigid due to resonance, the single bonds connecting it to the phenyl rings allow for a degree of conformational flexibility. This flexibility enables the molecule to adopt different spatial arrangements, which can be crucial for achieving an optimal fit within the binding pocket of a receptor. nih.govbrandeis.edu

The ability of the two phenyl rings to rotate relative to the central urea bridge allows the molecule to adapt its conformation to the specific shape and features of the protein's active site. This "induced fit" or "conformational selection" is an important aspect of ligand-receptor interactions. The specific substitution pattern of this compound will influence the preferred conformations and the energy barriers between them, thereby impacting its binding affinity and selectivity.

Comparative Analysis with Structurally Similar Diarylurea Compounds

The biological activity of diarylurea compounds is significantly influenced by the substitution pattern on their phenyl rings. A comparative analysis of this compound with other structurally related diarylureas highlights the importance of the number and position of halogen substituents.

Generally, the presence of chlorine atoms on the phenyl rings is associated with enhanced biological activity, particularly in the realm of anticancer research. For instance, studies have shown that dichlorophenyl derivatives exhibit substantial antitumor activity. A notable example is the compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), which is structurally very similar to this compound, differing by just one chlorine atom. COH-SR4 has demonstrated promising anti-cancer effects, underscoring the significance of the dichlorophenyl moiety.

To illustrate the impact of different substitution patterns, the following interactive table provides a comparative overview of the biological activities of several diarylurea compounds.

| Compound Name | Structural Modifications Compared to this compound | Observed Biological Effects (e.g., Anticancer Activity) |

|---|---|---|

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Symmetrical molecule with two 3,5-dichlorophenyl groups. | Demonstrated significant anticancer activity in various cancer cell lines. |

| 1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea | Chlorine at the 4-position of the first phenyl ring and at the 3 and 4-positions of the second phenyl ring. | Exhibits inhibitory activity against certain kinases. |

| 1-(3-Trifluoromethyl-4-chlorophenyl)-3-(4-chlorophenyl)urea | Presence of a trifluoromethyl group and chlorine on the first phenyl ring, and a single chlorine on the second. | Known as a potent inhibitor of several kinases involved in cancer progression. |

| 1,3-Diphenylurea | Unsubstituted phenyl rings. | Generally shows lower biological activity compared to its halogenated derivatives. |

Establishment of Quantitative Correlations between Structural Features and Observed Biological Effects

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. For diarylurea derivatives, QSAR analyses have identified several key descriptors that influence their potency. These descriptors typically fall into categories of steric, electronic, and hydrophobic properties.

For this compound and its analogs, specific physicochemical properties can be correlated with their biological effects. The lipophilicity, often expressed as logP, is a critical factor as it governs the compound's ability to cross cell membranes and reach its intracellular target. The presence of multiple chlorine atoms significantly increases the lipophilicity of the molecule.

Furthermore, electronic parameters such as the Hammett constant (σ) of the substituents can quantify their electron-withdrawing or donating effects, which in turn influences the hydrogen-bonding capacity of the urea moiety. The steric bulk of the substituents, described by parameters like molar refractivity (MR), also plays a role in the goodness of fit within the enzyme's binding pocket.

The following interactive data table outlines the quantitative correlations between key structural features and the observed biological effects for a hypothetical series of chlorinated diarylurea analogs, based on established QSAR principles.

| Structural Feature/Physicochemical Descriptor | Quantitative Correlation with Biological Effect | Rationale |

|---|---|---|

| LogP (Lipophilicity) | Positive correlation with cell permeability and, to a certain extent, biological activity. | Higher lipophilicity facilitates passage through cell membranes to reach intracellular targets. However, excessively high LogP can lead to poor solubility and non-specific binding. |

| Molar Refractivity (MR) | Optimal range for activity, with either too small or too large values being detrimental. | Reflects the volume and polarizability of the molecule. An optimal size and shape are required for effective binding to the target's active site. |

| Hammett Constant (σ) of Phenyl Substituents | Positive correlation for electron-withdrawing groups. | Electron-withdrawing substituents like chlorine can enhance the hydrogen-bonding donor capacity of the urea NH groups, leading to stronger interactions with the target protein. |

| Dipole Moment | Correlation depends on the specific target's electrostatic environment. | Influences the overall polarity of the molecule and its ability to engage in polar interactions within the binding site. |

Broader Academic Perspectives and Future Research Directions

Integration of Multi-Omics Data in Comprehensive Research Endeavors

Future research into 1-(3-Chlorophenyl)-3-(3,5-dichlorophenyl)urea would greatly benefit from the integration of multi-omics data to create a comprehensive understanding of its mechanism of action. Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide an unbiased, system-wide view of the cellular response to the compound.

For instance, transcriptomic analysis (e.g., RNA-seq) could identify genes that are differentially expressed in cancer cells following treatment, revealing pathways modulated by the compound. Proteomics could then validate these findings at the protein level and identify post-translational modifications indicative of specific signaling pathway inhibition. Metabolomics would offer insights into how the compound alters cellular metabolism, a crucial aspect of its anti-cancer effects. By integrating these data layers, researchers can construct detailed models of the compound's activity, identify potential biomarkers for sensitivity or resistance, and uncover novel therapeutic applications.

Potential for Developing Novel Chemical Probes and Tools

The structure of this compound makes it a candidate for development into a chemical probe. Chemical probes are small molecules used to study biological processes and protein functions. By modifying the structure of the parent compound—for example, by attaching a fluorescent tag or a reactive group for covalent labeling—researchers can create tools to visualize target engagement within cells or to identify its binding partners through chemical proteomics techniques like affinity purification-mass spectrometry.

The development of such probes derived from this compound would be invaluable for definitively identifying its molecular targets and understanding its off-target effects, which is a critical step in advancing it as a potential therapeutic agent.

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Biological Systems

Polypharmacology, the ability of a single compound to interact with multiple targets, is a hallmark of many successful diarylurea-based drugs like Sorafenib. nih.gov It is highly probable that this compound also exhibits this property. Its structure suggests potential interactions with various protein kinases, which are common targets for this class of compounds. mdpi.com

Future research should focus on systematically screening the compound against large panels of kinases and other relevant biological targets. This would elucidate its "target profile" and provide a rationale for its use in complex diseases like cancer, where targeting multiple signaling pathways simultaneously can be more effective than single-target approaches. Understanding its polypharmacology could also explain potential side effects and guide the design of combination therapies.

Interdisciplinary Research Collaborations and Translational Potential in Basic Science

The full scientific potential of this compound can only be realized through interdisciplinary collaboration. Medicinal chemists are needed to synthesize the compound and its derivatives, while cell biologists and biochemists can characterize its activity in cellular and in vitro models. researchgate.net Collaboration with structural biologists could yield insights into how the compound binds to its targets at an atomic level. Furthermore, computational chemists can use molecular modeling to predict binding modes and guide the design of more potent and selective analogs.

Such collaborations are essential for translating basic scientific discoveries into tangible outcomes. For example, identifying a novel target for this compound could open up new avenues of research into disease mechanisms and pave the way for new therapeutic strategies.

Challenges and Opportunities in the Academic Investigation of Halogenated Diarylureas

The academic investigation of halogenated diarylureas like this compound faces several challenges. One key challenge is synthesis and optimization; creating derivatives with improved properties (e.g., solubility, potency, selectivity) requires significant synthetic effort. researchgate.net Another challenge is the potential for off-target effects and toxicity, which is common for multi-targeting compounds and requires careful evaluation. mdpi.com

However, these challenges also present opportunities. The structural simplicity of the diarylurea scaffold allows for systematic modification and the study of structure-activity relationships (SAR). nih.gov The rise of new technologies like CRISPR-based genetic screening and advanced proteomics offers powerful tools to deconstruct their mechanisms of action. The growing interest in multi-target drugs for complex diseases ensures that research into this class of compounds will remain a vibrant and important area of academic inquiry. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-(3-chlorophenyl)-3-(3,5-dichlorophenyl)urea, and how can reaction conditions be optimized?

This compound is typically synthesized via the reaction of substituted isocyanates with amines. For example, 3-chlorophenyl isocyanate reacts with 3,5-dichlorophenylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, often with a base like triethylamine to neutralize HCl byproducts . Optimization involves adjusting stoichiometry, temperature, and solvent polarity to maximize yield and purity. Post-synthesis purification methods include recrystallization or column chromatography.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this urea derivative?

High-performance liquid chromatography (HPLC) coupled with UV detection is used for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity. Mass spectrometry (MS) provides molecular weight verification. For crystalline samples, X-ray diffraction (XRD) offers definitive structural validation .

Q. How can researchers address solubility challenges during in vitro bioassays?

Solubility in aqueous buffers can be improved using co-solvents like dimethyl sulfoxide (DMSO) or ethanol (<1% v/v to avoid cytotoxicity). Alternatively, micellar formulations with surfactants (e.g., Tween-80) or cyclodextrin encapsulation enhance dispersibility .

Advanced Research Questions

Q. What strategies resolve discrepancies between crystallographic data and computational modeling for this compound?

Discrepancies in bond lengths or angles may arise from dynamic effects (e.g., thermal motion) not captured in static models. Refinement software like SHELXL or OLEX2 can incorporate anisotropic displacement parameters and hydrogen-bonding networks to improve model accuracy. Cross-validation with density functional theory (DFT) calculations helps reconcile experimental and theoretical data .

Q. How does the electronic environment of substituents influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

Electron-withdrawing groups (e.g., Cl) on the aromatic rings enhance hydrogen-bonding interactions with biological targets, such as enzymes or receptors. Systematic substitution at the 3- and 5-positions of the dichlorophenyl ring modulates potency. For example, replacing Cl with methoxy groups reduces electrophilicity, altering binding affinity .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

Design of experiments (DoE) methodologies, such as factorial or response surface models, identify critical process parameters (e.g., reaction time, catalyst loading). Real-time monitoring via in situ Fourier-transform infrared (FT-IR) spectroscopy ensures consistency in intermediate formation .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

Contradictions may stem from cell-specific uptake mechanisms or metabolic differences. Validate results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Pharmacokinetic profiling (e.g., plasma protein binding) clarifies bioavailability disparities .

Q. What methodologies validate hydrogen-bonding interactions in the crystal lattice?

Hirshfeld surface analysis quantifies intermolecular interactions, while variable-temperature XRD captures thermal dependence of H-bond strength. Complement with solid-state NMR to probe local electronic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.